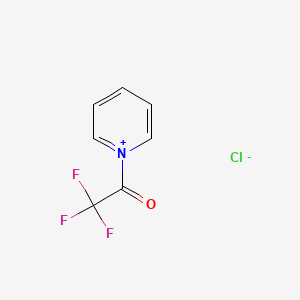
2,2'-Methylenebis(6-tert-butyl-4-propylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(6-tert-butyl-4-propylphenol): is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) typically involves the reaction of 6-tert-butyl-4-propylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units .
Industrial Production Methods: Industrial production of this compound often employs a solid-phase preparation method, where the phenolic antioxidant is supported on silica. This method enhances the stability and ease of handling of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the phenolic groups are oxidized to quinones.
Reduction: Reduction reactions can convert the quinone forms back to phenolic forms.
Substitution: The tert-butyl and propyl groups can undergo substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Quinones are the major products.
Reduction: Phenolic compounds are regenerated.
Substitution: Halogenated phenols or other substituted phenols are formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is used as an antioxidant in the synthesis of polymers and resins. It helps in stabilizing the materials by preventing oxidative degradation .
Biology: In biological research, this compound is studied for its potential antioxidant properties, which can protect cells from oxidative stress.
Medicine: Although not widely used in medicine, its antioxidant properties are of interest for developing treatments that mitigate oxidative damage in cells.
Industry: The compound is extensively used in the rubber and plastic industries to enhance the durability and lifespan of products by preventing oxidative degradation .
Wirkmechanismus
The antioxidant action of 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) involves the donation of hydrogen atoms from the phenolic groups to free radicals. This process neutralizes the free radicals and prevents them from initiating oxidative chain reactions that can degrade materials . The compound’s bulky tert-butyl and propyl groups provide steric hindrance, which further stabilizes the phenolic radicals formed during the antioxidant process.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
- 2,6-Di-tert-butyl-4-methylphenol
Comparison:
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound is similar in structure but has a methyl group instead of a propyl group. It is also used as an antioxidant in rubber and plastics .
- 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound has an ethyl group instead of a propyl group and is used for similar applications .
- 2,6-Di-tert-butyl-4-methylphenol: Known as BHT, this compound is a widely used antioxidant in food and cosmetics. It has two tert-butyl groups and a methyl group, making it less bulky than 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) .
Uniqueness: 2,2’-Methylenebis(6-tert-butyl-4-propylphenol) is unique due to its specific combination of tert-butyl and propyl groups, which provide enhanced steric hindrance and stability compared to its analogs .
Eigenschaften
CAS-Nummer |
99484-61-4 |
|---|---|
Molekularformel |
C27H40O2 |
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propylphenyl)methyl]-4-propylphenol |
InChI |
InChI=1S/C27H40O2/c1-9-11-18-13-20(24(28)22(15-18)26(3,4)5)17-21-14-19(12-10-2)16-23(25(21)29)27(6,7)8/h13-16,28-29H,9-12,17H2,1-8H3 |
InChI-Schlüssel |
BNZFHRXLBDXOCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CCC)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
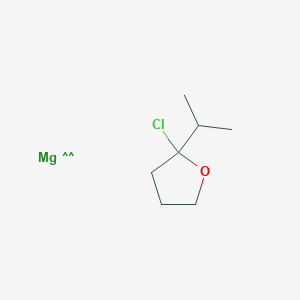
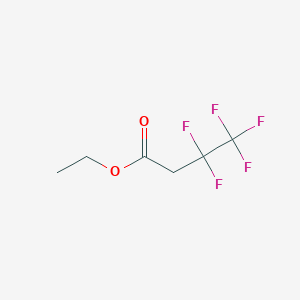


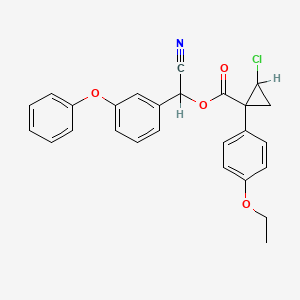
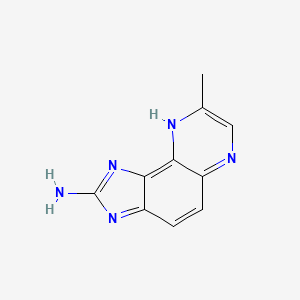
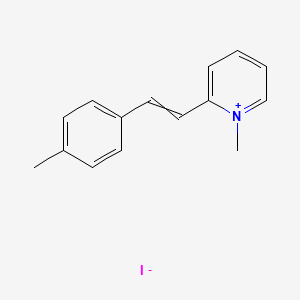
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)

![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)


